2-Bromo-1-(trimethylsilyl)hexan-1-one
Description
2-Bromo-1-(trimethylsilyl)hexan-1-one is a brominated ketone featuring a trimethylsilyl (TMS) group at the 1-position and a bromine atom at the 2-position of a hexane backbone.
- Reactivity: The electron-withdrawing bromine and bulky TMS group likely influence its electrophilicity and steric hindrance, affecting nucleophilic substitution or coupling reactions.
- Applications: Bromo ketones are intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
CAS No. |
93621-68-2 |
|---|---|
Molecular Formula |
C9H19BrOSi |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-bromo-1-trimethylsilylhexan-1-one |
InChI |
InChI=1S/C9H19BrOSi/c1-5-6-7-8(10)9(11)12(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
PHAWERBGVXFRDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)[Si](C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(trimethylsilyl)hexan-1-one typically involves the bromination of 1-(trimethylsilyl)hexan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(trimethylsilyl)hexan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Reduction: Conducted in anhydrous conditions with the reducing agent dissolved in an appropriate solvent such as ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions, depending on the oxidizing agent used.
Major Products
Nucleophilic Substitution: Yields substituted hexanones with the nucleophile replacing the bromine atom.
Reduction: Produces 1-(trimethylsilyl)hexanol.
Oxidation: Results in 1-(trimethylsilyl)hexanoic acid.
Scientific Research Applications
2-Bromo-1-(trimethylsilyl)hexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(trimethylsilyl)hexan-1-one in chemical reactions involves the reactivity of the bromine atom and the carbonyl group. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The trimethylsilyl group can also influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
Physicochemical Properties
Key Trends :
Recommendations :
- Use PPE (gloves, goggles) and engineering controls (fume hoods) for all bromo ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
